2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a trimethylphenyl group
Scientific Research Applications
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives are known to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction of the indole moiety may produce indoline derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide.
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol also share structural features with the indole moiety of the compound.
Trimethylphenyl derivatives: Compounds such as 2,4,6-trimethylphenol and 2,4,6-trimethylbenzaldehyde share the trimethylphenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrolidine, indole, and trimethylphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-9-5-4-8-19(20)21)15-22(29)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQTWFIFIITMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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